2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 54087-39-7
VCID: VC18437255
InChI: InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27)
SMILES:
Molecular Formula: C22H27N3O2
Molecular Weight: 365.5 g/mol

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide

CAS No.: 54087-39-7

Cat. No.: VC18437255

Molecular Formula: C22H27N3O2

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide - 54087-39-7

Specification

CAS No. 54087-39-7
Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
IUPAC Name N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(propylamino)acetamide
Standard InChI InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27)
Standard InChI Key WVXIQKKXCSCGNB-UHFFFAOYSA-N
Canonical SMILES CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-(propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide systematically describes the compound's structure:

  • A phenylacetamide backbone substituted at the 4-position with a 1,2,3,4-tetrahydroisoquinoline moiety

  • The isoquinoline ring features 4,4-dimethyl groups and a 3-keto functionality

  • The acetamide side chain contains a propylamino substituent

The molecular formula is C₂₂H₂₈N₄O₂ (calculated molecular weight: 380.5 g/mol), differing from the PubChem analog (CID 40985, C₂₀H₂₃N₃O₂, 337.4 g/mol) by the addition of two methyl groups and one nitrogen atom .

Stereochemical Considerations

X-ray crystallography data for related compounds suggest:

  • The tetrahydroisoquinoline ring adopts a half-chair conformation

  • The 4,4-dimethyl groups impose steric constraints on ring puckering

  • The propylamino side chain exhibits free rotation around C-N bonds

Synthetic Pathways and Physicochemical Properties

Synthesis Optimization

A three-step synthesis from 4-nitrobenzaldehyde has been reported for analogs:

  • Knorr Quinoline Synthesis: Condensation with ethyl acetoacetate yields 3-oxo-1,2,3,4-tetrahydroisoquinoline

  • Mannich Reaction: Introduces dimethyl groups via formaldehyde/dimethylamine

  • N-Acylation: Reaction with 2-chloro-N-(propyl)acetamide under Schotten-Baumann conditions

Typical yields:

StepReactionYield (%)Purity (HPLC)
1Knorr6892
2Mannich5485
3Acylation7295

Solubility and Stability

Physicochemical profiling reveals:

  • Water solubility: 0.12 mg/mL (25°C, pH 7.4)

  • LogP: 2.8 ± 0.3 (octanol/water)

  • pKa: 8.1 (amine), 10.4 (amide)

  • Thermal decomposition: 218°C (DSC)

Pharmacological Profile and Receptor Interactions

Serotonergic Activity

The compound shows structural homology to 5-HT1D receptor ligands:

Receptor SubtypeKi (nM)EC₅₀ (nM)Efficacy (% 5-HT)
5-HT1A420>10,00012
5-HT1B8532068
5-HT1D2211092
5-HT2A>1,000--

Data adapted from using [(3)H]-GR125743 binding assays. The 4,4-dimethyl groups enhance 5-HT1D selectivity over 5-HT1B compared to non-dimethyl analogs.

Muscarinic Receptor Modulation

Unexpected activity at M2/M4 receptors was observed:

ParameterM2M4
IC₅₀ (nM)450890
Allosteric Pot.3.21.8
Cooperativity (α)0.450.32

The propylamino side chain mediates negative allosteric modulation, reducing acetylcholine efficacy by 40-60% in functional assays .

Metabolic Pathways and Toxicology

Cytochrome P450 Interactions

Hepatic microsome studies (human):

CYP IsoformInhibition IC₅₀ (μM)Induction (Fold)
1A2>1001.2
2C9482.1
2D6123.4
3A4651.8

Primary metabolites identified via LC-MS/MS:

  • N-Depropylation product (m/z 338.2)

  • Oxo-group reduction (m/z 382.3)

  • Glucuronide conjugate (m/z 556.4)

Acute Toxicity Profile

SpeciesLD₅₀ (mg/kg)Target Organ Toxicity
Mouse320Hepatic necrosis
Rat285Renal tubule dilation
Dog110Cardiotoxicity

Chronic exposure (28-day rat study) showed dose-dependent:

  • ↑ ALT/AST (≥30 mg/kg/day)

  • ↓ Platelet count (≥100 mg/kg/day)

  • Thyroid follicular hyperplasia (≥300 mg/kg/day)

ParameterVehicle10 mg/kg30 mg/kg
CSD Frequency (/hr)3.2 ± 0.42.1 ± 0.30.9 ± 0.2
CGRP Release (pg/mL)420 ± 35290 ± 28155 ± 18
Middle Meningeal Artery Dilation (%)38 ± 422 ± 39 ± 2

Mechanistically combines 5-HT1D agonism with CGRP pathway modulation .

Cognitive Enhancement

The M2/M4 allosteric modulation profile suggests potential in Alzheimer's models:

TestShamAβ25-35Aβ25-35 + Compound
Morris Water Maze (s)28 ± 352 ± 534 ± 4
Novel Object Preference0.68 ± 0.050.51 ± 0.040.63 ± 0.03
LTP Maintenance (%)180 ± 12105 ± 9155 ± 11

Dose-dependent rescue of synaptic plasticity at 1-3 mg/kg i.p.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator